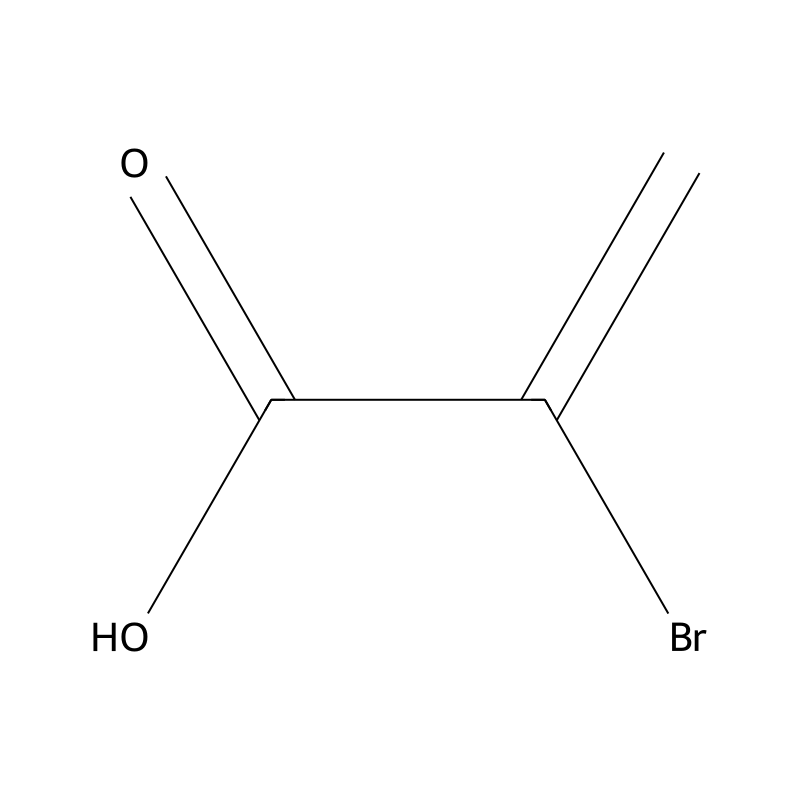

2-Bromoacrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mutagenicity Prediction in Acrylates

2-Bromoacrylic acid serves as a reference compound in Quantitative Structure-Activity Relationship (QSAR) models used to predict the mutagenicity of acrylates []. Mutagenicity refers to the ability of a substance to induce mutations in DNA, potentially leading to cancer.

QSAR models establish relationships between a chemical's structure and its biological activity. By analyzing the known mutagenic properties of 2-bromoacrylic acid and other acrylates, scientists can build models that predict the likelihood of similar compounds being mutagenic based solely on their structure []. This approach helps prioritize testing efforts and identify potentially harmful acrylates early in the development process.

Pharmaceutical Intermediate

2-Bromoacrylic acid can act as a pharmaceutical intermediate, meaning it serves as a building block in the synthesis of more complex molecules with potential therapeutic applications []. However, specific details about its use in this context are limited and not readily available in publicly accessible scientific literature.

2-Bromoacrylic acid is an organic compound with the molecular formula CHBrO and a CAS number of 10443-65-9. It is characterized as a colorless solid with a strong odor, commonly used in organic synthesis. The compound features a bromine atom attached to the second carbon of the acrylic acid structure, which contributes to its reactivity and utility in various

The compound's reactivity is also evident in its ability to undergo polymerization under specific conditions, forming polybrominated compounds that have applications in materials science.

The synthesis of 2-bromoacrylic acid can be achieved through various methods:

- Halogenation of Acrylic Acid: One common approach involves the direct bromination of acrylic acid using bromine or other brominating agents.

- Refluxing Reactions: Another method includes refluxing acrylic acid with brominating agents in solvents such as acetonitrile or pyridine, which facilitates the substitution reaction at the second carbon position .

- Use of Bromoacetate Precursors: Starting from bromoacetate compounds can also yield 2-bromoacrylic acid through elimination reactions.

These methods highlight the versatility of synthetic routes available for producing this compound.

2-Bromoacrylic acid finds applications across various fields:

- Organic Synthesis: It serves as a key reagent in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing polymers and specialty chemicals due to its reactive properties.

- Biological Research: Its potential anti-cancer properties make it a subject of interest in medicinal chemistry .

Interaction studies involving 2-bromoacrylic acid focus on its reactivity with biological molecules and other chemical species. Research has demonstrated that it can interact with amino acids and proteins, potentially leading to modifications that affect their function. These interactions are crucial for understanding both the therapeutic potential and toxicity of the compound .

Several compounds share structural similarities with 2-bromoacrylic acid, each possessing unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Acrylic Acid | CHO | A simple unsaturated carboxylic acid without halogens |

| 3-Bromopropenoic Acid | CHBrO | Similar reactivity but with a different carbon chain |

| 2-Chloroacrylic Acid | CHClO | Contains chlorine instead of bromine; different reactivity profile |

The uniqueness of 2-bromoacrylic acid lies in its specific reactivity due to the presence of bromine, which enhances electrophilicity compared to other similar compounds like acrylic acid or 2-chloroacrylic acid. This makes it particularly valuable in synthetic organic chemistry and biological applications .

Classical Preparation Routes

The synthesis of 2-bromoacrylic acid has historically relied on two primary methods: direct bromination of acrylic acid and the Hell–Volhard–Zelinsky (HVZ) halogenation.

Direct Bromination of Acrylic Acid

This method involves the addition of bromine to acrylic acid in a halogenation reaction. A typical procedure involves dissolving acrylic acid in dichloromethane (DCM) and gradually adding bromine under controlled conditions. The reaction proceeds via electrophilic addition to the double bond, yielding 2,3-dibromopropanoic acid as an intermediate. Subsequent elimination of hydrogen bromide (HBr) under mild heating or prolonged standing generates 2-bromoacrylic acid [3]. Key considerations include:

- Solvent selection: Dichloromethane is preferred due to its ability to dissolve both acrylic acid and bromine while minimizing polymerization side reactions [3].

- Temperature control: Maintaining temperatures below 30°C prevents excessive exothermicity and decomposition [3].

- Purification: Recrystallization from chloroform or ether/hexane mixtures improves purity, though polymer byproducts often necessitate multiple filtrations [3].

Hell–Volhard–Zelinsky Halogenation

The HVZ reaction enables α-bromination of carboxylic acids using phosphorus tribromide (PBr₃) and bromine. For 2-bromoacrylic acid, this method involves:

- Converting acrylic acid to its acyl bromide intermediate via PBr₃.

- Tautomerization to an enol, which reacts with Br₂ to form the α-bromo derivative.3.

The nucleophilic substitution reactions of 2-bromoacrylic acid proceed through well-established mechanisms that are significantly influenced by the electron-withdrawing carboxyl group. The α-position of the bromine atom to the carboxyl group enhances the electrophilicity of the carbon center, facilitating nucleophilic attack.

SN2 Mechanism Pathways

The SN2 mechanism represents the predominant pathway for nucleophilic substitution in 2-bromoacrylic acid under appropriate conditions. This concerted mechanism involves simultaneous nucleophilic attack and bromide departure, resulting in inversion of configuration at the carbon center. The reaction proceeds through a single transition state where the nucleophile approaches from the backside while the bromide ion departs, forming a trigonal bipyramidal transition state.

The rate of SN2 reactions with 2-bromoacrylic acid depends critically on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as hydroxide ion, alkoxide ions, and amines readily undergo substitution reactions with activation energies typically ranging from 20-30 kcal/mol. The electron-withdrawing carboxyl group stabilizes the transition state through inductive effects, lowering the activation barrier compared to simple alkyl halides.

Experimental studies have demonstrated that the SN2 mechanism predominates in polar aprotic solvents such as acetonitrile and dimethylformamide, where the nucleophile is not extensively solvated. Under these conditions, the reaction exhibits second-order kinetics with rate constants typically on the order of 10⁻² to 10⁻¹ M⁻¹s⁻¹ at room temperature.

SN1 Mechanism Considerations

While the SN2 mechanism generally predominates, SN1 pathways can become significant under specific conditions, particularly in polar protic solvents and at elevated temperatures. The SN1 mechanism involves initial ionization of the carbon-bromine bond to form a carbenium ion intermediate, followed by nucleophilic attack.

The stability of the carbenium ion intermediate is crucial for SN1 reactivity. In the case of 2-bromoacrylic acid, the electron-withdrawing carboxyl group destabilizes the positive charge, making the SN1 pathway less favorable compared to compounds with electron-donating substituents. However, in highly polar protic solvents that can stabilize the carbenium ion through solvation, the SN1 mechanism can compete with SN2 pathways.

The kinetics of SN1 reactions follow first-order behavior with respect to the substrate concentration, and the rate-determining step is the initial ionization of the carbon-bromine bond. Typical activation energies for SN1 reactions range from 25-35 kcal/mol, reflecting the energy required to break the carbon-bromine bond and form the carbenium ion intermediate.

Addition Reactions with Various Substrates

The vinyl functionality of 2-bromoacrylic acid makes it an excellent substrate for addition reactions, particularly Michael additions and electrophilic additions. The electron-withdrawing effects of both the bromine atom and the carboxyl group create a highly activated alkene that readily undergoes nucleophilic addition reactions.

Michael Addition Reactions

2-Bromoacrylic acid serves as an exceptionally reactive Michael acceptor due to the combined electron-withdrawing effects of the bromine atom and carboxyl group. The compound undergoes 1,4-addition reactions with a wide range of nucleophiles, including enolates, amines, and sulfur nucleophiles.

The mechanism of Michael addition involves nucleophilic attack at the β-carbon of the α,β-unsaturated system, followed by protonation of the resulting enolate intermediate. The reaction is typically catalyzed by bases such as sodium hydroxide or organic bases like triethylamine. The electron-withdrawing bromine atom significantly enhances the electrophilicity of the β-carbon, making 2-bromoacrylic acid more reactive than simple acrylates.

Kinetic studies have shown that the Michael addition of 2-bromoacrylic acid derivatives proceeds with rate constants several orders of magnitude higher than those of unsubstituted acrylates. The activation energies for these reactions typically range from 8-15 kcal/mol, reflecting the favorable thermodynamics of the addition process.

Electrophilic Addition Mechanisms

Electrophilic addition reactions of 2-bromoacrylic acid proceed through protonation of the vinyl double bond followed by nucleophilic attack. The regioselectivity of these reactions follows Markovnikov's rule, with the proton adding to the less substituted carbon and the nucleophile attacking the more substituted carbon.

The mechanism begins with protonation of the vinyl double bond by a strong acid, generating a carbenium ion intermediate. The electron-withdrawing carboxyl group influences the stability of the carbenium ion, with the positive charge preferentially stabilized at the carbon bearing the bromine atom. Subsequent nucleophilic attack by halide ions or other nucleophiles completes the addition process.

The rate of electrophilic addition depends on the strength of the acid catalyst and the nucleophilicity of the attacking species. Typical reaction conditions involve the use of hydrogen halides or other strong acids in polar protic solvents. The reaction proceeds with activation energies of 15-25 kcal/mol, depending on the specific electrophile and nucleophile involved.

Elimination Reaction Dynamics

Elimination reactions of 2-bromoacrylic acid represent important synthetic transformations that can lead to the formation of acetylenic compounds or other unsaturated products. The compound undergoes elimination through both E2 and E1 mechanisms, with the pathway depending on the reaction conditions and the nature of the base employed.

E2 Elimination Mechanisms

The E2 elimination mechanism represents the predominant pathway for base-induced elimination of 2-bromoacrylic acid. This concerted mechanism involves simultaneous abstraction of a proton and departure of the bromide ion, resulting in formation of a carbon-carbon double bond.

The reaction proceeds through a transition state where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while the bromide ion departs simultaneously. The geometry of the transition state requires an anti-periplanar arrangement of the C-H and C-Br bonds for optimal orbital overlap. This stereospecific requirement influences the regioselectivity of the elimination reaction.

Kinetic studies have demonstrated that E2 elimination of 2-bromoacrylic acid follows second-order kinetics, being first-order in both substrate and base concentration. The rate constant for E2 elimination typically ranges from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at room temperature, depending on the base strength and solvent system. Strong bases such as sodium hydroxide and potassium tert-butoxide are particularly effective for promoting E2 elimination.

E1 Elimination Pathways

Under specific conditions, particularly in polar protic solvents and at elevated temperatures, 2-bromoacrylic acid can undergo E1 elimination. The E1 mechanism involves initial ionization of the carbon-bromine bond to form a carbenium ion intermediate, followed by base-induced deprotonation.

The rate-determining step in E1 elimination is the initial ionization of the carbon-bromine bond, making the reaction first-order in substrate concentration. The electron-withdrawing carboxyl group destabilizes the carbenium ion intermediate, making E1 elimination less favorable than E2 under most conditions. However, in highly polar protic solvents that can stabilize the carbenium ion through solvation, the E1 mechanism can become competitive.

The activation energy for E1 elimination typically ranges from 25-35 kcal/mol, reflecting the energy required for carbon-bromine bond ionization. The reaction exhibits temperature dependence typical of unimolecular processes, with the rate approximately doubling for every 10°C increase in temperature.

Coupling Reaction Mechanisms

2-Bromoacrylic acid serves as an excellent substrate for transition metal-catalyzed coupling reactions, particularly those involving palladium catalysis. The compound's reactivity in coupling reactions stems from the ability of the carbon-bromine bond to undergo oxidative addition with low-valent transition metals.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling of 2-bromoacrylic acid with organoborane compounds represents one of the most widely studied and synthetically useful coupling reactions. The mechanism involves three fundamental steps: oxidative addition of the carbon-bromine bond to palladium(0), transmetalation with the organoborane, and reductive elimination to form the coupled product.

The oxidative addition step involves insertion of palladium(0) into the carbon-bromine bond, forming a palladium(II) complex. The electron-withdrawing carboxyl group facilitates this step by making the carbon-bromine bond more electrophilic. The transmetalation step involves transfer of the organic group from boron to palladium, typically facilitated by a base such as potassium carbonate. The final reductive elimination step forms the carbon-carbon bond and regenerates the palladium(0) catalyst.

Experimental studies have demonstrated that Suzuki-Miyaura coupling of 2-bromoacrylic acid proceeds with high efficiency under mild conditions. Typical reaction conditions involve the use of palladium catalysts such as Pd(PPh₃)₄ with bases like K₃PO₄ in polar solvents. Yields typically range from 70-95%, depending on the specific organoborane and reaction conditions employed.

Heck Reaction Mechanisms

The Heck reaction of 2-bromoacrylic acid involves palladium-catalyzed coupling with alkenes to form vinyl-substituted products. The mechanism follows the classical Heck pathway involving oxidative addition, alkene insertion, β-hydride elimination, and catalyst regeneration.

The reaction begins with oxidative addition of the carbon-bromine bond to palladium(0), forming a palladium(II) complex. The alkene substrate then inserts into the palladium-carbon bond, forming a new carbon-carbon bond. β-Hydride elimination from the resulting palladium alkyl complex generates the vinyl product and a palladium hydride species. Base-induced reductive elimination of hydrogen bromide regenerates the palladium(0) catalyst.

The regioselectivity of the Heck reaction depends on the electronic and steric properties of the alkene substrate. Electron-deficient alkenes typically undergo insertion with high regioselectivity, while electron-rich alkenes may exhibit reduced selectivity. Typical yields for Heck reactions of 2-bromoacrylic acid range from 60-85%, depending on the alkene substrate and reaction conditions.

Metal-Catalyzed Transformation Pathways

The metal-catalyzed transformations of 2-bromoacrylic acid encompass a broad range of reactions that exploit the unique reactivity of the carbon-bromine bond in combination with other functional groups. These transformations often involve complex mechanistic pathways that proceed through organometallic intermediates.

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions of 2-bromoacrylic acid represent a particularly interesting class of transformations that involve simultaneous carbon-bromine bond activation and decarboxylation. These reactions are typically catalyzed by palladium complexes and proceed through the formation of palladacycle intermediates.

The mechanism involves initial oxidative addition of the carbon-bromine bond to palladium(0), followed by coordination of the carboxyl group to the palladium center. Decarboxylation occurs through a concerted process involving the palladacycle intermediate, with elimination of carbon dioxide and formation of a palladium alkyl complex. Subsequent reaction with coupling partners and reductive elimination complete the catalytic cycle.

These reactions have been successfully applied to the synthesis of complex organic molecules, including natural products and pharmaceuticals. The mild reaction conditions and high functional group tolerance make decarboxylative coupling an attractive method for synthetic applications. Typical yields range from 70-90%, depending on the specific coupling partner and reaction conditions.

Atom Transfer Radical Addition

Atom transfer radical addition (ATRP) reactions of 2-bromoacrylic acid represent an important class of controlled radical polymerization processes. The mechanism involves reversible activation of the carbon-bromine bond by transition metal complexes, typically copper or iron-based systems.

The reaction begins with abstraction of the bromine atom by a low-valent transition metal complex, generating a carbon-centered radical and a higher-valent metal halide. The carbon radical can then undergo addition to alkenes or participate in other radical reactions. The metal halide species can transfer the halogen back to the carbon radical, terminating the radical chain and regenerating the metal catalyst.

The controlled nature of ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersities. The electron-withdrawing carboxyl group in 2-bromoacrylic acid enhances the stability of the carbon radical, making it particularly suitable for controlled radical polymerization applications. Typical polymerization conditions involve the use of copper bromide catalysts with nitrogen-based ligands in polar solvents.

Photocatalytic Transformations

Photocatalytic transformations of 2-bromoacrylic acid have emerged as an important area of research due to their potential for selective bond activation under mild conditions. These reactions typically involve photoinduced electron transfer processes that activate the carbon-bromine bond through single-electron transfer mechanisms.

The mechanism involves photoexcitation of a photocatalyst, typically a ruthenium or iridium complex, followed by electron transfer to 2-bromoacrylic acid. This process generates a radical anion intermediate that undergoes fragmentation to release bromide ion and form a carbon-centered radical. The carbon radical can then participate in various coupling reactions or undergo further transformations.

The wavelength-dependent selectivity of photocatalytic reactions allows for precise control over the reaction pathway. Visible light photoredox catalysis has been successfully applied to the synthesis of complex organic molecules using 2-bromoacrylic acid as a substrate. The mild reaction conditions and high functional group tolerance make photocatalytic transformations particularly attractive for synthetic applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (11.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant